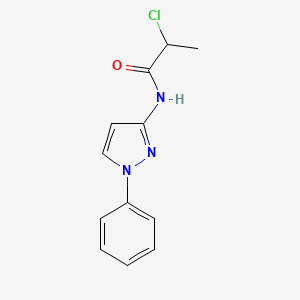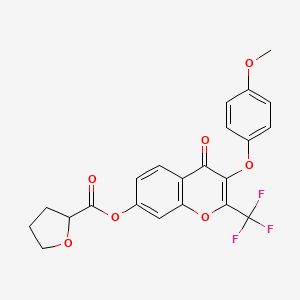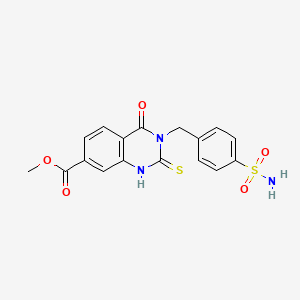![molecular formula C21H21N5O B10865774 7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865774.png)
7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl, dimethyl, and pyridylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as aminopyrimidines and ketones under acidic or basic conditions.
Substitution Reactions: Introduction of the methoxyphenyl, dimethyl, and pyridylmethyl groups can be achieved through nucleophilic substitution reactions, often using reagents like methoxybenzyl chloride, methyl iodide, and pyridylmethyl bromide.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Purification Systems: Such as high-performance liquid chromatography (HPLC) for efficient separation and purification.
Quality Control: Rigorous testing using spectroscopic methods (NMR, IR, MS) to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation Products: Oxo derivatives with altered electronic properties.
Reduction Products: Reduced forms with potential changes in biological activity.
Substitution Products: Various substituted derivatives with modified chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has shown promise as a potential therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell proliferation, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A pyridopyrimidine derivative used in the treatment of breast cancer.
Dilmapimod: Another pyridopyrimidine with potential activity against rheumatoid arthritis.
Uniqueness
7-(4-METHOXYPHENYL)-5,6-DIMETHYL-3-(2-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl, dimethyl, and pyridylmethyl groups differentiates it from other pyridopyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5,6-dimethyl-3-(pyridin-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H21N5O/c1-14-15(2)26(17-7-9-18(27-3)10-8-17)21-19(14)20(22)25(13-24-21)12-16-6-4-5-11-23-16/h4-11,13,22H,12H2,1-3H3 |
InChI Key |
ITHHHKWUDAAAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-4-(2-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B10865694.png)
![2-(4-Fluorophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10865700.png)
![2-[1,3-Bis(2-hydroxybenzyl)-2-imidazolidinyl]phenol](/img/structure/B10865709.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-(1-{[2-(piperazin-1-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10865710.png)
![3-benzyl-5,6-dimethyl-7-(4-methylphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10865723.png)
![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10865730.png)
![4-ethyl-3,5,7-trimethyl-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene](/img/structure/B10865732.png)
![2-[8,9-Dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-thiazole](/img/structure/B10865739.png)

![N-[3-(hydrazinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B10865742.png)

![1-(2,3-dichlorophenyl)-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10865751.png)

![11-(4-chlorophenyl)-N-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B10865764.png)
